

Spectral Data of N-propylcyclohexanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *N-propylcyclohexanamine hydrochloride*

Cat. No.: *B1318470*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **N-propylcyclohexanamine hydrochloride**, a compound of interest in various research and development endeavors. Due to the limited availability of public experimental data for this specific salt, this guide presents a combination of data for the free base, N-propylcyclohexanamine, and predicted data for its hydrochloride form based on established spectroscopic principles. This document is intended to serve as a practical resource for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-propylcyclohexanamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and carbon-13 (^{13}C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The formation of the hydrochloride salt from the free amine is expected to induce significant downfield shifts in the chemical shifts of the protons and carbons near the protonated nitrogen atom due to the deshielding effect of the positive charge.

Table 1: Predicted ^1H NMR Spectral Data for **N-propylcyclohexanamine Hydrochloride**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons
NH ₂ ⁺	9.0 - 10.0	Broad Singlet	-	2
CH-N	3.0 - 3.3	Multiplet	-	1
N-CH ₂ -CH ₂ -CH ₃	2.8 - 3.1	Multiplet	-	2
Cyclohexyl CH ₂ (axial & equatorial)	1.0 - 2.2	Multiplet	-	10
N-CH ₂ -CH ₂ -CH ₃	1.5 - 1.8	Sextet	~7	2
N-CH ₂ -CH ₂ -CH ₃	0.9 - 1.1	Triplet	~7	3

Table 2: Predicted ¹³C NMR Spectral Data for **N-propylcyclohexanamine Hydrochloride**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
CH-N	55 - 60
N-CH ₂ -CH ₂ -CH ₃	45 - 50
Cyclohexyl CH ₂	24 - 35
N-CH ₂ -CH ₂ -CH ₃	18 - 23
N-CH ₂ -CH ₂ -CH ₃	10 - 13

Infrared (IR) Spectroscopy

The IR spectrum of **N-propylcyclohexanamine hydrochloride** is expected to show characteristic absorption bands related to the presence of the ammonium group (N-H⁺) and the alkyl chains.

Table 3: Predicted IR Absorption Frequencies for **N-propylcyclohexanamine Hydrochloride**

Frequency Range (cm ⁻¹)	Vibrational Mode	Intensity
2800 - 3200	N-H ⁺ stretching (broad)	Strong
2930 - 2960	C-H stretching (asymmetric)	Strong
2850 - 2870	C-H stretching (symmetric)	Strong
1560 - 1620	N-H ⁺ bending	Medium
1440 - 1470	C-H bending	Medium
1300 - 1000	C-N stretching	Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry of **N-propylcyclohexanamine hydrochloride**, likely performed on the free base after in-source deprotonation, would provide information on the molecular weight and fragmentation pattern of the parent molecule. The molecular weight of N-propylcyclohexanamine (C₉H₁₉N) is 141.26 g/mol .

Table 4: Predicted Mass Spectrometry Data for N-propylcyclohexanamine

m/z	Proposed Fragment	Notes
142	[M+H] ⁺	Molecular ion peak (protonated)
141	[M] ⁺	Molecular ion peak
112	[M - C ₂ H ₅] ⁺	Alpha-cleavage, loss of an ethyl radical
98	[M - C ₃ H ₇] ⁺	Alpha-cleavage, loss of a propyl radical
84	[C ₆ H ₁₂] ⁺	Cyclohexyl fragment
56	[C ₃ H ₇ N] ⁺	Propylamine fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for **N-propylcyclohexanamine hydrochloride**.

NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of **N-propylcyclohexanamine hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent may affect the chemical shifts, particularly of the labile N-H protons.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-70 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

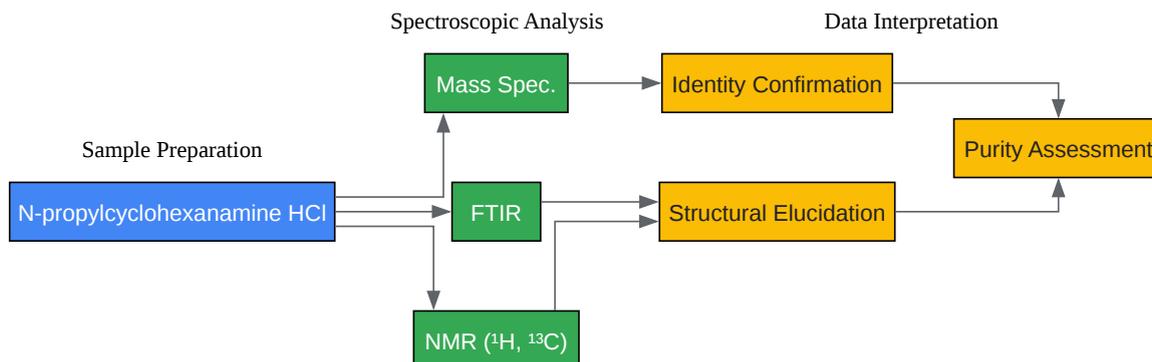
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to the free base.
- ESI-MS Protocol:
 - Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
 - Ionization Mode: Positive ion mode.

- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas: Nitrogen.
- GC-MS Protocol:
 - Sample Preparation: Dissolve the hydrochloride salt in a solvent and neutralize with a base (e.g., NaOH solution) to generate the free amine. Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and inject it into the GC-MS.
 - GC Column: A non-polar or weakly polar capillary column (e.g., DB-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-500.

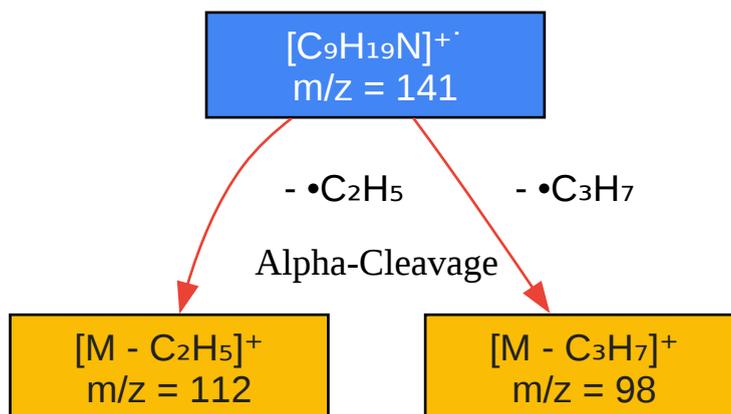
Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the expected fragmentation pathway in mass spectrometry.



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Caption: Workflow for the spectroscopic analysis of **N-propylcyclohexanamine hydrochloride**.



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